Regioisomeric Differentiation: 2,6- vs. 3,5-Dimethylphenyl Substitution
The compound's utility as a ranolazine impurity standard is contingent upon the specific 2,6-dimethyl substitution pattern [1]. Its regioisomer, N-(3,5-dimethylphenyl)glycine, has a different molecular structure, which results in a distinct chromatographic profile and would not co-elute with the target analyte in HPLC methods developed for ranolazine impurities [2]. Therefore, the 2,6-isomer is the specific, required reference material for this application.
| Evidence Dimension | Molecular Identity and Application Specificity |
|---|---|
| Target Compound Data | N-(2,6-dimethylphenyl)glycine; recognized as Ranolazine Impurity 39. |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)glycine (regioisomer); not designated as a ranolazine impurity standard. |
| Quantified Difference | Qualitative structural difference (2,6- vs. 3,5-dimethyl substitution pattern). |
| Conditions | Structural comparison; inference from standard pharmaceutical impurity profiling practices. |
Why This Matters
For analytical method validation in pharmaceutical quality control, the exact chemical identity of the reference standard is paramount; a regioisomer cannot substitute for the specified impurity marker.
- [1] SynZeal Research. (2025). Ranolazine Impurity 39 (CAS 103095-36-9) Product Page. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(3,5-dimethylphenyl)glycine. View Source
